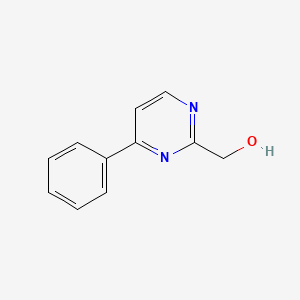

2-(Hydroxymethyl)-4-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

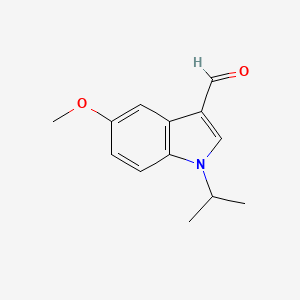

The compound “2-(Hydroxymethyl)-4-phenylpyrimidine” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The hydroxymethyl group (-CH2OH) is a functional group consisting of a hydroxy group (-OH) attached to a methyl group (-CH2-) . The phenyl group (C6H5-) is a functional group consisting of a benzene ring minus one hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 2-position with a hydroxymethyl group and at the 4-position with a phenyl group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the hydroxymethyl group might make it more polar and increase its solubility in water .Scientific Research Applications

Anticancer Drug Delivery Systems

Polyphenols, including tris(2-(hydroxymethyl)phenol), are naturally occurring compounds found in fruits, vegetables, cereals, and beverages. Researchers have synthesized derivatives of tris(2-(hydroxymethyl)phenol) as carriers for anticancer drugs. These derivatives possess optimized lipophilicity, making them suitable for drug delivery systems. Their potential lies in enhancing drug solubility, stability, and targeted delivery to cancer cells .

Acid-Base Indicators

Tris(2-(hydroxymethyl)phenol) derivatives have been evaluated as acid-base indicators. During volumetric titrations, these compounds exhibit moderate-to-sharp color transitions near the neutralization point. Their specificity allows for precise acid-base titrations within a narrow pH range .

Natural Polysaccharide Modification

Researchers have explored the modification of natural polysaccharides using tris(2-(hydroxymethyl)phenol) derivatives. These compounds can serve as cross-linkers or functional additives, improving the properties of polysaccharide-based materials. Potential applications include enhancing mechanical strength, water resistance, and biocompatibility .

5-Hydroxymethylfurfural (HMF) Synthesis

Tris(2-(hydroxymethyl)phenol) derivatives play a role in the synthesis of 5-hydroxymethylfurfural (HMF). HMF is a valuable platform chemical with applications in biofuels, pharmaceuticals, and polymers. Understanding the complex chemistry involved in HMF formation is crucial for efficient synthesis .

Cationic Dendrimers for Gene Delivery

Starting from 2,2-bis(hydroxymethyl)propan-3-ol (t-HMPO), researchers have synthesized cationic dendrimers as potential carriers for gene delivery. These dendrimers, based on tris(2-(hydroxymethyl)phenol) cores, offer promising prospects in gene therapy .

Organoleptic Properties Enhancement

Tris(2-(hydroxymethyl)phenol) derivatives find applications in enhancing organoleptic properties. These compounds can modify taste, odor, and texture in food and cosmetic formulations. Their major purpose is to prevent unfavorable sensory attributes .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(4-phenylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-12-7-6-10(13-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGFPJGTXRIKJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-4-phenylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2399171.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)